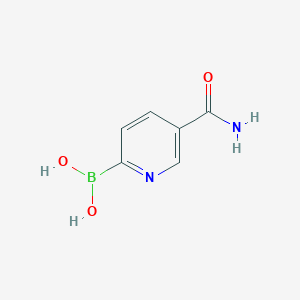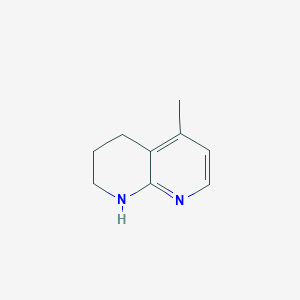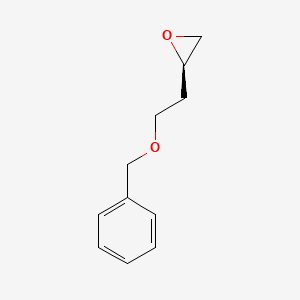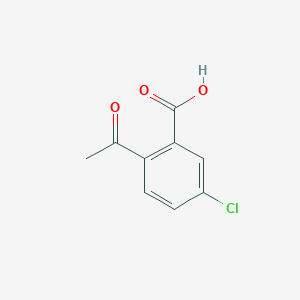
5-Aminocarbonylpyridine-2-boronic acid
Vue d'ensemble
Description
5-Aminocarbonylpyridine-2-boronic acid is a chemical compound with the molecular formula C6H7BN2O3 and a molecular weight of 165.94. It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of borinic acids, which includes this compound, relies on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . A new strategy for the synthesis of peptide-boronic acids (PBAs) involves converting 20 Fmoc-protected natural amino acids into their corresponding boron analogues in three simple steps .Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C6H7BN2O3 . Further analysis would require specific techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Borinic acids, including this compound, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .Physical And Chemical Properties Analysis
Amines, including this compound, can engage in hydrogen bonding with water. Amines of low molar mass are quite soluble in water . More specific physical and chemical properties would require experimental determination.Applications De Recherche Scientifique
Microwave-Assisted Synthesis
5-Aminocarbonylpyridine-2-boronic acid and its derivatives are instrumental in the rapid and efficient synthesis of various compounds. For example, Dimauro and Kennedy (2007) describe using a 2-aminopyridine-5-boronic acid pinacol ester in a microwave-assisted one-pot cyclization/Suzuki coupling approach. This method emphasizes the versatility of boronic acid derivatives in creating diverse compound libraries and highlights their tolerance to Lewis acid-catalyzed cyclizations and subsequent Pd(0)-catalyzed Suzuki coupling reactions (Dimauro & Kennedy, 2007).
Analytical Challenges and Solutions
Boronic acid derivatives, such as 2-aminopyrimidine-5-pinacolboronate ester, present unique analytical challenges due to their rapid hydrolysis and solubility issues. Zhong et al. (2012) developed a method to stabilize these compounds and achieve acceptable separation and retention in analysis. They utilized a non-aqueous and aprotic diluent, along with a highly basic mobile phase, demonstrating the utility of boronic acid derivatives in analytical chemistry (Zhong et al., 2012).
Boron-Based Dendritic Nanostructures
Christinat, Scopelliti, and Severin (2007) describe a new synthetic strategy for constructing boron-based macrocycles and dendrimers, utilizing boronic acids. This approach results in pentameric macrocycles and dendritic nanostructures with a pentameric macrocyclic core, demonstrating the potential of boronic acids in the field of nanotechnology (Christinat, Scopelliti, & Severin, 2007).
Boronic Acid-Appended Bipyridinium Salts
Axthelm, Görls, Schubert, and Schiller (2015) synthesized fluorinated boronic acid-appended benzyl bipyridinium salts for diol recognition and discrimination using (19)F NMR spectroscopy. This approach highlights the role of boronic acid derivatives in creating sensors for bioanalytes at physiological conditions (Axthelm et al., 2015).
Boronic Acid Sensors
Huang, Jia, Xie, Wang, Xu, and Fang (2012) discussed the use of boronic acid sensors for probing carbohydrates and bioactive substances. Their work reviews the recent progress in boronic acid sensors, emphasizing their applications in disease prevention, diagnosis, and treatment (Huang et al., 2012).
Orientations Futures
Recent advances in the synthesis of borinic acids, including 5-Aminocarbonylpyridine-2-boronic acid, have opened up new possibilities for their use in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . The development of new synthesis strategies, such as the one involving the conversion of Fmoc-protected natural amino acids into their corresponding boron analogues, also presents exciting future directions .
Propriétés
IUPAC Name |
(5-carbamoylpyridin-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BN2O3/c8-6(10)4-1-2-5(7(11)12)9-3-4/h1-3,11-12H,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBSBEROHUIBPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1)C(=O)N)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001254090 | |
| Record name | B-[5-(Aminocarbonyl)-2-pyridinyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1164100-83-7 | |
| Record name | B-[5-(Aminocarbonyl)-2-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1164100-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[5-(Aminocarbonyl)-2-pyridinyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethanone, 1-(5-amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-](/img/structure/B3045856.png)

![2,2,2-Trifluoro-N-[4-(2-hydroxyethyl)phenyl]acetamide](/img/structure/B3045858.png)

![1-methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione](/img/structure/B3045860.png)
![4-[N-methyl-1-(pyridin-4-yl)formamido]butanoic acid](/img/structure/B3045862.png)
![4-[1-(Aminomethyl)cyclopentyl]aniline](/img/structure/B3045863.png)


![1-Propanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B3045870.png)
